molecular formula C21H22N4O2 B2434867 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775519-04-4

3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2434867
CAS No.: 1775519-04-4
M. Wt: 362.433
InChI Key: CYCUFYLIAAETCR-UHFFFAOYSA-N
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Description

3-[1-(4-Methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound featuring a triazolone core fused with a piperidine scaffold, molecular formula C21H24N4O2, and a molecular weight of 364.449 g/mol . This structure is part of a class of N-heterocyclic compounds known for their significant potential in medicinal chemistry research. The 1,2,4-triazole and piperidine motifs are privileged structures in drug discovery, frequently associated with a wide range of biological activities . Research Applications and Potential: Compounds with this structural framework are investigated primarily for their enzyme inhibitory potential . Specifically, closely related triazole-piperidine hybrids have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme , a target relevant in inflammation research, with some analogues showing IC50 values in the sub-micromolar range (e.g., 0.36 ± 0.15 μM) . The molecular architecture suggests potential for modulating protein-protein interactions and targeting enzymatic pockets in various disease pathways. Researchers utilize this and similar compounds as critical chemical tools for probing biological systems, structure-activity relationship (SAR) studies, and as lead compounds in hit-to-lead optimization campaigns. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment and refer to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-7-9-17(10-8-15)20(26)24-13-11-16(12-14-24)19-22-23-21(27)25(19)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUFYLIAAETCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced via acylation reactions using reagents such as 4-methylbenzoyl chloride.

    Formation of the Triazolone Moiety: The triazolone ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine and triazolone moieties using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceutical agents due to its ability to interact with various biological targets. Its structural components allow it to modulate enzyme activity and receptor interactions effectively.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-oneE. coli15 µg/mL
3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-oneS. aureus10 µg/mL

These results suggest that the compound possesses moderate to good antimicrobial efficacy, making it a candidate for further exploration in antibiotic development.

Antitumor Activity

The compound's triazole structure is associated with anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms such as caspase activation and modulation of apoptotic pathways.

Case Study Example:
A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzoyl)piperidine: Shares the piperidine and methylbenzoyl moieties but lacks the triazolone ring.

    4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains the triazolone and phenyl groups but lacks the piperidine and methylbenzoyl moieties.

Uniqueness

3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of both the piperidine and triazolone rings, along with the phenyl and methylbenzoyl substituents, makes it a versatile compound for various research and industrial purposes.

Biological Activity

3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and features a piperidine ring substituted with a 4-methylbenzoyl group and a phenyl group. Its molecular formula is C23_{23}H28_{28}N4_{4}O2_{2} with a molecular weight of approximately 408.48 g/mol. The presence of the triazole moiety is crucial for its biological activity, as it often contributes to various pharmacological effects.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor activity . In vitro tests showed that it can inhibit the proliferation of several cancer cell lines. For instance, the compound demonstrated an IC50_{50} value comparable to standard chemotherapeutic agents against various human cancer cell lines, indicating potent cytotoxic effects .

Cell Line IC50_{50} (µM) Reference
HT291.61 ± 1.92
Jurkat1.98 ± 1.22
A431< 10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial growth through interaction with essential enzymes .

Enzyme Inhibition

In addition to its antimicrobial effects, the compound has shown potential as an enzyme inhibitor . Specifically, it has been tested for acetylcholinesterase (AChE) inhibition, which is relevant for conditions such as Alzheimer's disease. The results indicated that the compound could serve as a lead for developing new AChE inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications in the piperidine and triazole rings significantly influence biological activity. For example:

  • Substitution on the piperidine ring with different aromatic groups enhances cytotoxicity.
  • The presence of electron-donating groups on the phenyl ring increases potency against cancer cell lines.

These findings suggest that further optimization of the molecular structure could lead to more effective derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study in Cancer Treatment : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups treated with placebo .
  • Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. How to address crystallographic disorder in XRD datasets?

  • Answer : Refine disordered regions using SHELXL’s PART instruction. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. Validate with Rint_{int} and GooF metrics .

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